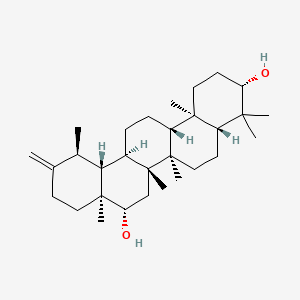

4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol

描述

属性

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDFSGGBHSXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6750-30-7 | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 °C | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

合成路线和反应条件: 阿尼地奥尔可以通过各种有机反应合成,但详细的合成路线尚未得到广泛记录。合成通常涉及鲨烯或其衍生物的环化,然后通过官能团修饰在特定位置引入羟基。

工业生产方法: 阿尼地奥尔的工业生产主要通过从天然来源(如山金车和蒲公英)中提取。 提取过程包括溶剂提取,然后进行纯化步骤,如色谱法,以分离纯形式的阿尼地奥尔 .

化学反应分析

反应类型: 阿尼地奥尔会经历多种类型的化学反应,包括:

氧化: 将羟基转化为羰基。

还原: 将羰基还原回羟基。

取代: 用其他官能团取代羟基。

常见试剂和条件:

氧化: 使用三氧化铬或高锰酸钾等试剂。

还原: 使用硼氢化钠或氢化铝锂等试剂。

取代: 使用亚硫酰氯等试剂将羟基转化为氯,然后进行亲核取代。

科学研究应用

Cancer Treatment

Recent studies have highlighted Arnidiol's potential as an anticancer agent. A significant mechanistic study demonstrated that Arnidiol induces mitochondrial fission and apoptosis through the activation of ROCK1, which mediates the translocation of Drp1 and cofilin to mitochondria. This process is crucial for regulating mitochondrial dynamics and cell death, suggesting that Arnidiol could be developed for cancer therapy .

Case Study: Mechanistic Insights

- Study : ROCK1 activation-mediated mitochondrial translocation of Drp1 and cofilin.

- Findings : Arnidiol promotes apoptosis in cancer cells by inducing mitochondrial fission.

- Implications : Potential development of Arnidiol as a therapeutic agent for human cancer.

Anti-Inflammatory Effects

Arnidiol has shown promise in reducing inflammation, which is a key factor in various chronic diseases. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

Data Table: Anti-Inflammatory Activity of Arnidiol

Antioxidant Properties

The antioxidant capacity of Arnidiol is notable, as it exhibits free radical-scavenging activity and protects cells from oxidative damage. This property is essential for preventing cellular aging and various diseases linked to oxidative stress.

Case Study: Antioxidant Activity

- Study : Evaluation of antioxidant properties.

- Findings : Arnidiol demonstrated high Trolox-equivalent antioxidant capacity.

- Implications : Potential use in formulations aimed at reducing oxidative stress-related damage.

Other Therapeutic Applications

Arnidiol's diverse pharmacological profile extends to other areas such as:

- Wound Healing : Its anti-inflammatory and antioxidant properties contribute to enhanced wound healing processes.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

作用机制

阿尼地奥尔主要通过诱导癌细胞凋亡发挥作用。它与各种分子靶点和途径相互作用,包括:

线粒体途径: 破坏线粒体膜电位,导致细胞死亡。

活性氧(ROS)途径: 产生活性氧,诱导氧化应激和凋亡。

NF-κB途径: 抑制NF-κB信号通路,该通路参与细胞存活和增殖.

相似化合物的比较

Mechanistic Differences in Anticancer Activity

Arnidiol uniquely activates ROCK1, leading to dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), which translocate to mitochondria to induce fission and cytochrome c release . Mutational studies confirm that dephosphorylated Drp1 (S637A) and cofilin (S3A) enhance apoptosis, while phosphorylated mimics (S637D/S3E) suppress it . In contrast:

Structural Influences on Bioactivity

- Hydroxylation Pattern : Arnidiol’s diol structure (C-3 and C-16 hydroxyls) enhances its solubility and mitochondrial membrane interaction, critical for Drp1/cofilin recruitment . Faradiol and α-amyrin lack this diol configuration, reducing their apoptotic potency .

- Esterification : Arnidiol-3-myristate and faradiol-3-myristate both show enhanced bioactivity compared to free alcohols, but arnidiol esters are more cytotoxic .

Pharmacokinetic and Source Variability

生物活性

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Arnidiol is structurally characterized as follows:

- Chemical Formula : C30H50O3

- Molecular Weight : 466.71 g/mol

- Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted arnidiol's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that arnidiol triggers mitochondrial fission and apoptosis via the following mechanisms:

- Mitochondrial Translocation : Arnidiol facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.

- Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.

- Inhibition Studies : Knockdown of Drp1 or cofilin abrogated arnidiol-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

Arnidiol exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that arnidiol possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with arnidiol showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that arnidiol could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of arnidiol, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of arnidiol compared to other known compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。